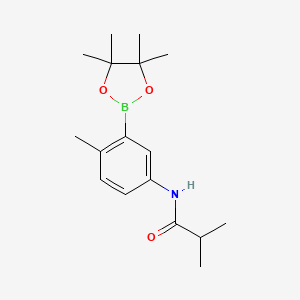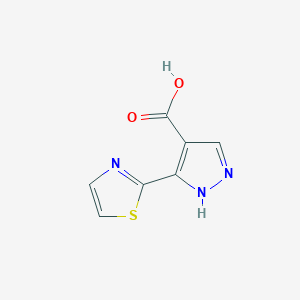
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrazole rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate to form the thiazole ring. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The aromatic nature of the thiazole and pyrazole rings allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens, alkyl groups, or nitro groups .
科学的研究の応用
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole and pyrazole rings can bind to enzymes and receptors, altering their activity. This can lead to the inhibition of enzyme function or the activation/blocking of receptors, thereby affecting biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid share the thiazole ring but differ in their functional groups and overall structure.
Pyrazole derivatives: Compounds like pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid share the pyrazole ring but differ in their functional groups and overall structure.
Uniqueness
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of both thiazole and pyrazole rings in a single molecule. This dual-ring structure provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C7H5N3O2S |
|---|---|
分子量 |
195.20 g/mol |
IUPAC名 |
5-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)4-3-9-10-5(4)6-8-1-2-13-6/h1-3H,(H,9,10)(H,11,12) |
InChIキー |
KAHYNNONHJOWNO-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C2=C(C=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



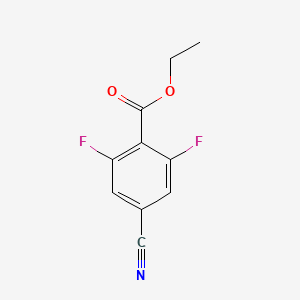
![[C1MIm]TfAc](/img/structure/B15132141.png)

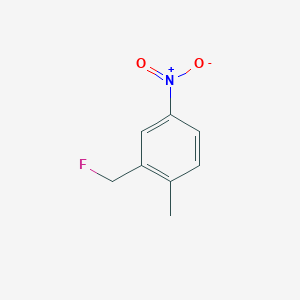
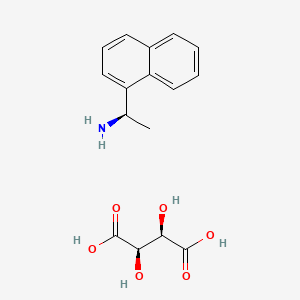
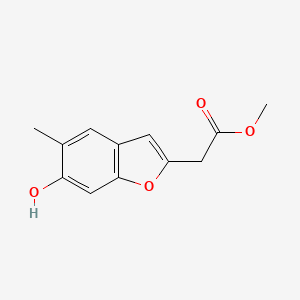
![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)
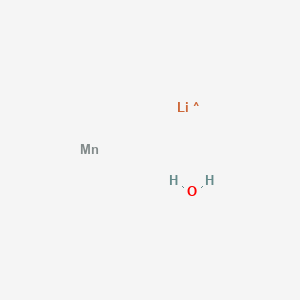

![[(3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B15132202.png)
